(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a bipiperidine core linked to a fluorophenoxy group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from piperidine derivatives.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the bipiperidine core.
Attachment of the Thiophene Moiety: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-2-yl)methanone may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluorophenoxy group might enhance binding affinity to certain targets, while the bipiperidine core could influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(thiophen-2-yl)methanone
- (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-2-yl)methanone stands out due to its bipiperidine core, which can significantly alter its chemical and biological properties. This core structure may provide enhanced stability and unique reactivity patterns, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c22-18-4-1-2-5-19(18)26-17-9-13-23(14-10-17)16-7-11-24(12-8-16)21(25)20-6-3-15-27-20/h1-6,15-17H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWLASOTZQMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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